Isolariciresinol Isolariciresinol (+)-isolariciresinol is a lignan that is 5,6,7,8-tetrahydronaphthalen-2-ol substituted by hydroxymethyl groups at positions 6 and 7, a methoxy group at position 3 and a 4-hydroxy-3-methoxyphenyl group at position 8. It has been isolated from the roots of Rubia yunnanensis. It has a role as a plant metabolite. It is a lignan, a polyphenol, a primary alcohol and a member of guaiacols.
Isolariciresinol is a natural product found in Tsuga chinensis, Salacia chinensis, and other organisms with data available.
See also: Acai fruit pulp (part of).
Brand Name: Vulcanchem
CAS No.: 548-29-8
VCID: VC21335880
InChI: InChI=1S/C20H24O6/c1-25-18-6-11(3-4-16(18)23)20-14-8-17(24)19(26-2)7-12(14)5-13(9-21)15(20)10-22/h3-4,6-8,13,15,20-24H,5,9-10H2,1-2H3/t13-,15-,20-/m0/s1
SMILES:
Molecular Formula: C20H24O6
Molecular Weight: 360.4 g/mol

Isolariciresinol

CAS No.: 548-29-8

Cat. No.: VC21335880

Molecular Formula: C20H24O6

Molecular Weight: 360.4 g/mol

* For research use only. Not for human or veterinary use.

Isolariciresinol - 548-29-8

CAS No. 548-29-8
Molecular Formula C20H24O6
Molecular Weight 360.4 g/mol
IUPAC Name (6R,7R,8S)-8-(4-hydroxy-3-methoxyphenyl)-6,7-bis(hydroxymethyl)-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol
Standard InChI InChI=1S/C20H24O6/c1-25-18-6-11(3-4-16(18)23)20-14-8-17(24)19(26-2)7-12(14)5-13(9-21)15(20)10-22/h3-4,6-8,13,15,20-24H,5,9-10H2,1-2H3/t13-,15-,20-/m0/s1
Standard InChI Key OGFXBIXJCWAUCH-KPHUOKFYSA-N
Isomeric SMILES COC1=C(C=C2[C@@H]([C@H]([C@@H](CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)O
Canonical SMILES COC1=C(C=C2C(C(C(CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)O

Chemical Structure and Properties

Molecular Structure

Isolariciresinol, with the molecular formula C₂₀H₂₄O₆, has a complex structure characterized by a tetrahydronaphthalene backbone with multiple hydroxyl groups and methoxy substitutions . The IUPAC name for (+)-isolariciresinol is (6R,7R,8S)-8-(4-hydroxy-3-methoxyphenyl)-6,7-bis(hydroxymethyl)-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol, indicating its specific stereochemistry . This chemical structure contributes to its various biological activities, particularly its antioxidant properties. The compound belongs to several chemical categories, including lignans, polyphenols, primary alcohols, and guaiacols, which explains its diverse biological functions .

Physical and Chemical Properties

(+)-Isolariciresinol has a molecular weight of 360.40 g/mol and an exact mass of 360.157 g/mol . The compound features a polar surface area (PSA) of approximately 99.38 and a calculated LogP value of 2.02, suggesting moderate lipophilicity and potential for membrane permeability . These physicochemical properties are important determinants of the compound's bioavailability and pharmacokinetic behavior in biological systems. In plants, isolariciresinol primarily exists as a glycoside, meaning it is bound to a sugar molecule, while the aglycone form (without the sugar) is released during digestion or through specific extraction methods.

Natural Sources

Plant Distribution

Isolariciresinol is widely distributed in the plant kingdom and has been identified in various plant species. The compound is found in numerous plant sources including flaxseed (Linum usitatissimum), pumpkin seeds, Norway spruce, Scots pine, and sesame seeds (Sesamum indicum). It has also been isolated from the roots of Rubia yunnanensis, Tsuga chinensis, and Salacia chinensis, demonstrating its widespread occurrence in nature . Additionally, the bark of certain trees like Oplopanax horridus contains significant amounts of isolariciresinol.

Concentration in Foods

While flaxseed (linseed) is recognized as the richest known source of related lignans such as secoisolariciresinol and matairesinol, isolariciresinol is also present in various plant foods . The compound can be found in grains, seeds, vegetables, fruits, and beverages, though concentrations vary significantly between different food sources . For example, research has shown that flaxseed contains substantial amounts of lignans, with secoisolariciresinol being the predominant form (294,210 μg/100 g), while pinoresinol, lariciresinol, and matairesinol (compounds related to isolariciresinol) are present in amounts ranging from 553 to 3,324 μg/100 g .

Extraction and Identification Methods

Extraction Techniques

The extraction of isolariciresinol from plant materials typically involves solvent extraction followed by chromatographic techniques to isolate and purify the compound. Common extraction methods include the use of organic solvents like methanol, ethanol, or acetone, often followed by liquid-liquid partitioning to remove unwanted components. The industrial production of isolariciresinol frequently utilizes extraction from plant sources, followed by purification processes that may include column chromatography, high-performance liquid chromatography (HPLC), or other separation techniques.

Analytical Methods

Advanced analytical methods are employed for the identification and quantification of isolariciresinol in plant extracts and biological samples. Liquid chromatography–tandem mass spectrometry (LC-MS/MS) has been successfully applied to measure lignans, including isolariciresinol, in food samples . This technique offers high sensitivity and specificity for lignan analysis. Other methods include high-performance liquid chromatography (HPLC) coupled with various detection systems, such as ultraviolet (UV), fluorescence, or electrochemical detection, depending on the specific research requirements.

Biological Activities

Antioxidant Properties

One of the most well-documented biological activities of isolariciresinol is its antioxidant capacity. The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cellular systems. This antioxidant activity is attributed to the presence of multiple hydroxyl groups in its structure, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS). The mechanism of action for isolariciresinol primarily involves its interaction with biological systems through this antioxidant activity.

Cardiovascular Protection

Research suggests that isolariciresinol and related lignans may contribute to cardiovascular health through various mechanisms. A derivative of isolariciresinol, isolariciresinol-9'-O-α-L-arabinofuranoside, has been shown to protect against hydrogen peroxide‐induced apoptosis of human umbilical vein endothelial cells via a PI3K/Akt/Bad‐dependent pathway . This protective effect against oxidative damage in endothelial cells may be beneficial in preventing hypertension and other cardiovascular disorders. Excessive levels of reactive oxygen species (ROS) in endothelial cells lead to impaired endothelial nitric oxide bioactivity, which contributes to endothelial dysfunction in hypertension . Compounds that can scavenge ROS in endothelial cells, such as isolariciresinol and its derivatives, may therefore have potential in treating hypertension .

Other Biological Activities

Isolariciresinol exhibits various other biological activities that contribute to its potential health benefits. These include antifungal properties and enzyme inhibitory activities. As a phytoestrogen, isolariciresinol may also interact with estrogen receptors, potentially influencing hormone-dependent processes in the body. Research suggests that lignans like isolariciresinol might contribute to the health benefits of lignan-rich diets, including potential protection against certain chronic diseases.

Chemical Reactions and Derivatives

Chemical Transformations

Isolariciresinol undergoes various chemical reactions that modify its structure and potentially enhance its biological activity. These transformations include oxidation reactions that can lead to the formation of quinone derivatives, methylation or demethylation of hydroxyl groups, glycosylation to form glycoside derivatives, and coupling reactions with other molecules to form dimers or more complex structures. These chemical reactions are important for understanding the metabolic fate of isolariciresinol in biological systems and for developing derivatives with enhanced pharmacological properties.

Biological Conversion

In the human body, plant lignans including isolariciresinol can be converted by intestinal microbiota into enterolignans, which are compounds with potential health benefits. While secoisolariciresinol and matairesinol were initially recognized as enterolignan precursors, research has identified additional precursors, including lariciresinol and pinoresinol, which have a high degree of conversion to enterolignans . These enterolignans possess several biological activities, such as antioxidant and (anti)estrogenic properties, and may contribute to reducing the risk of certain cancers as well as cardiovascular diseases .

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